

ADX-10061: A Technical Whitepaper on its Cellular and Molecular Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ADX-10061

Cat. No.: B1665615

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Abstract

ADX-10061, also known as NNC 687 and CEE 03-310, is a selective dopamine D1 receptor antagonist. Developed initially by Novo Nordisk and later by Addex Pharmaceuticals, it was investigated for therapeutic potential in conditions such as smoking cessation and sleep disorders. Despite reaching Phase II clinical trials, its development was discontinued in 2007. This technical guide provides a comprehensive overview of the known cellular and molecular effects of **ADX-10061**, based on publicly available data and established pharmacological principles for dopamine D1 receptor antagonists. Due to the discontinuation of its development, detailed experimental protocols specific to **ADX-10061** have not been extensively published. Therefore, this document outlines the probable methodologies used for its characterization based on standard industry practices.

Introduction

ADX-10061 is a small molecule belonging to the benzazepine class of compounds. Its primary mechanism of action is the competitive antagonism of the dopamine D1 receptor. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, **ADX-10061** was expected to modulate dopaminergic neurotransmission, which plays a critical role in reward, motivation, and motor control.

Molecular Profile and Binding Affinity

Quantitative analysis of the binding affinity of **ADX-10061** for various receptors is crucial for understanding its potency and selectivity. The following table summarizes the reported inhibition constants (K_i) for **ADX-10061**. It is important to note that while these values are cited by commercial vendors, the original peer-reviewed publications detailing the experimental conditions are not readily available.

Target Receptor	K_i (nM)
Dopamine D1 Receptor	5.8
Adenylyl Cyclase	9.1
Dopamine D2 Receptor	> 10,000
Serotonin 5-HT2A Receptor	355

Data compiled from commercially available information. The specific experimental conditions for these determinations are not publicly documented.

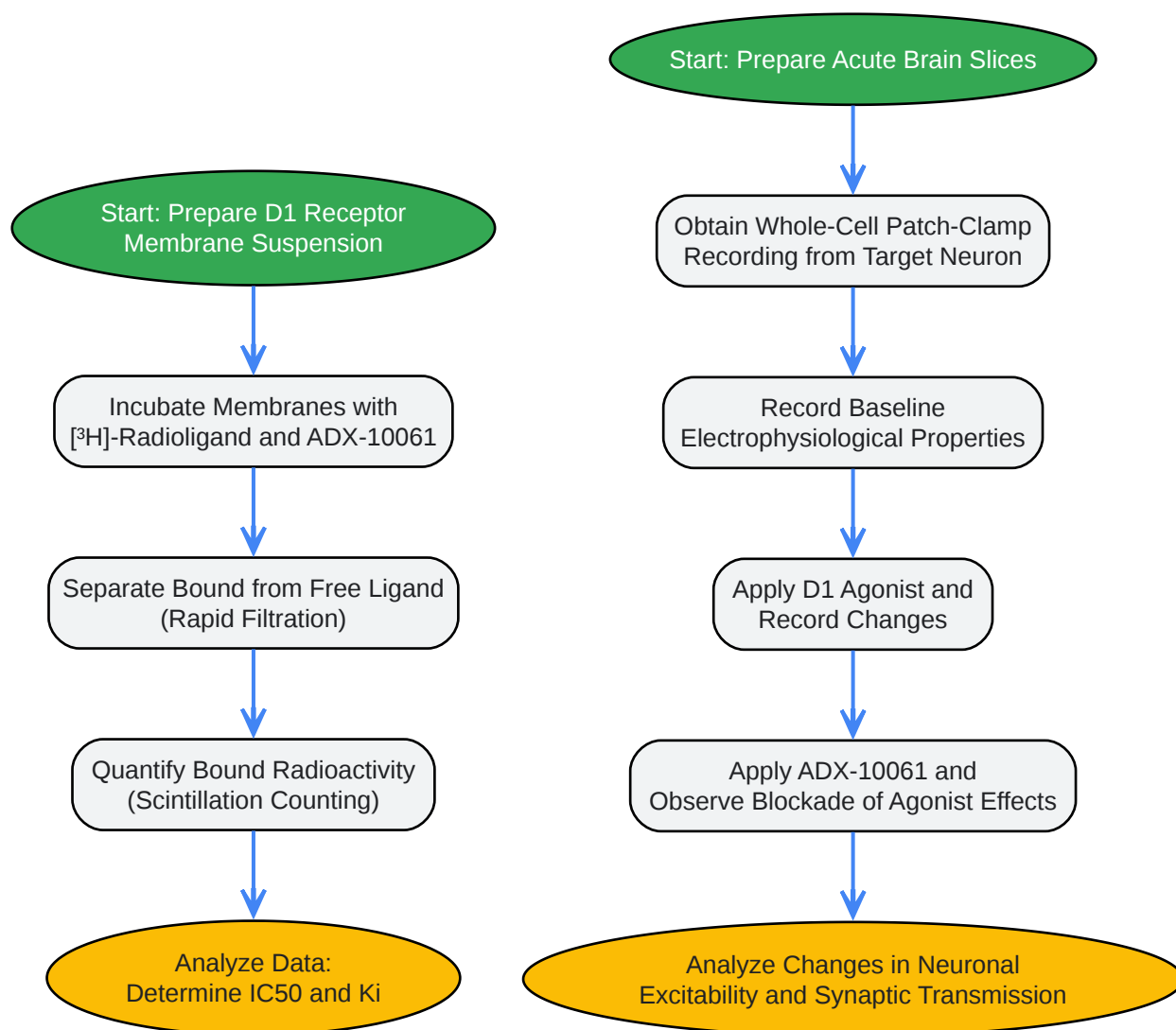
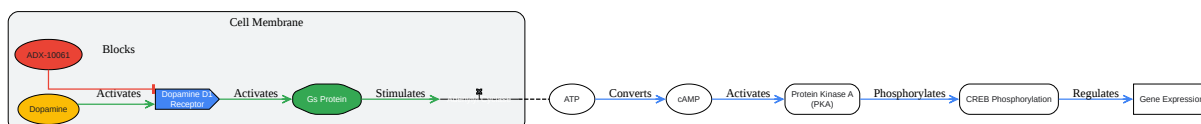
The data indicates that **ADX-10061** is a potent and selective antagonist for the dopamine D1 receptor, with significantly lower affinity for the D2 and 5-HT2A receptors.

Cellular Effects: Antagonism of the Dopamine D1 Receptor Signaling Pathway

As a dopamine D1 receptor antagonist, **ADX-10061** is predicted to inhibit the downstream signaling cascade initiated by dopamine binding. This primarily involves the attenuation of adenylyl cyclase activity and a subsequent reduction in intracellular cAMP levels.

Signaling Pathway

The canonical signaling pathway of the dopamine D1 receptor and the inhibitory effect of **ADX-10061** are depicted in the following diagram.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com